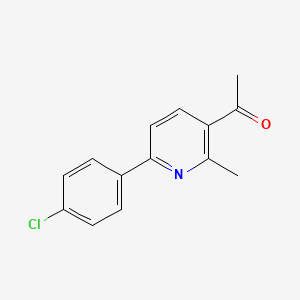

1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one

Description

1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one (CAS: 36175-15-2) is a pyridine-derived ketone with the molecular formula C₁₄H₁₂ClNO and a molecular weight of 245.71 g/mol. It features a 4-chlorophenyl group at the 6-position and a methyl group at the 2-position of the pyridine ring, with an acetyl moiety at the 3-position (Figure 1). This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c1-9-13(10(2)17)7-8-14(16-9)11-3-5-12(15)6-4-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODTXAUEVYFZLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with 2-methylpyridine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing the production costs.

Chemical Reactions Analysis

Types of Reactions

1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Pharmaceutical Intermediates :

- This compound serves as an important intermediate in the synthesis of various pharmaceuticals. For example, it has been utilized in the development of COX-2 inhibitors, which are anti-inflammatory agents used to treat pain and inflammation. The synthesis of such compounds often requires intermediates like 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one due to its ability to undergo further chemical transformations efficiently .

-

Antiviral Activity :

- Recent studies have indicated that derivatives of this compound may exhibit antiviral properties. For instance, modifications of the pyridine structure have been explored for their efficacy against viral targets such as SARS-CoV . The ability to inhibit viral replication makes it a candidate for further research in antiviral drug development.

- Antimicrobial Properties :

Material Science Applications

-

Organic Electronics :

- The unique electronic properties of 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one make it suitable for applications in organic electronics. Its derivatives can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells due to their favorable charge transport characteristics .

- Polymer Chemistry :

Case Studies

Mechanism of Action

The mechanism of action of 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The chlorophenyl group and the pyridine ring play crucial roles in binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Compound 5j : 1-(4-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one

- Molecular Weight : ~483.12 g/mol (based on HRMS: m/z 483.1165) .

- Yield : 73% (lower than the target compound’s historical availability).

- Bioactivity : Exhibits antibacterial and antifungal properties, highlighting the role of the 4-chlorophenyl group in enhancing biological interactions compared to 3-chlorophenyl or bromophenyl analogs .

Compound 3g : (E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-chlorophenyl)-2-(phenylimino)ethan-1-one

- Structure: Incorporates an indole ring and imino group, increasing steric bulk.

- HRMS : m/z 437.0052 (indicative of a bromine atom’s mass contribution) .

- Applications : Likely used in heterocyclic chemistry for metal coordination or as a pharmacophore .

Key Insight : The 4-chlorophenyl group in the target compound optimizes electronic effects (Cl’s electron-withdrawing nature) for stability, whereas bulkier substituents (e.g., indole in 3g) may hinder reactivity .

Modifications to the Pyridine Core

Compound 10 : 1-(6-(5-Bromobenzofuran-2-yl)-2-methylpyridin-3-yl)ethanone

- Substituent : Replaces 4-chlorophenyl with 5-bromobenzofuran.

Compound 3 () : 1-(6-(1H-Benzo[d]imidazol-2-yl)-2-methylpyridin-3-yl)ethan-1-one

Key Insight : Pyridine core modifications influence electronic properties and solubility, with benzoimidazole derivatives (e.g., Compound 3) offering superior versatility in drug design compared to the target compound .

Analysis :

- 5j demonstrates that adding a triazole-thio group to the ethanone core enhances bioactivity, though at the cost of reduced yield (73% vs. 82% for 5i) .

- The target compound’s lack of reported bioactivity suggests it may serve primarily as a synthetic precursor rather than an end-product drug candidate .

Biological Activity

1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one, also known as JR-6744, is a pyridine derivative notable for its potential biological activities. This compound, with the molecular formula C14H12ClNO and a molecular weight of 245.7 g/mol, has garnered interest in various fields of research, particularly in pharmacology and medicinal chemistry. This article aims to explore its biological activity, including antibacterial, antifungal, and potential anticancer effects.

The compound features a chlorophenyl group attached to a methylpyridine ring and an ethanone functional group. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C14H12ClNO |

| Molecular Weight | 245.7 g/mol |

| CAS Number | 36175-15-2 |

| LogP | 3.913 |

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various pyridine derivatives, including 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one. In vitro tests have shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

These results suggest that the compound could be a valuable candidate for developing new antibacterial agents, particularly against resistant strains .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity. It was tested against several fungal strains, showing varying degrees of inhibition:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.0098 |

| Aspergillus niger | 0.039 |

The antifungal efficacy highlights its potential use in treating fungal infections, especially in immunocompromised patients .

Anticancer Potential

Emerging research suggests that 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one may possess anticancer properties. Studies have indicated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of this compound were evaluated for cytotoxicity against melanoma cell lines, showing promising results .

The biological activity of 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one is largely attributed to its ability to interact with specific biological targets:

- Receptor Binding : The chlorophenyl group enhances binding affinity to certain receptors involved in cellular signaling pathways.

- Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE), which is linked to neurodegenerative diseases .

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in clinical settings:

- Study on Antibacterial Efficacy : A study involving various bacterial strains demonstrated that modifications on the chlorophenyl ring could enhance antibacterial potency.

- Antifungal Efficacy Assessment : Clinical trials indicated that formulations containing this compound showed improved outcomes in patients with resistant fungal infections.

Q & A

Q. What are the common synthetic routes for 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step reactions. A plausible route includes Friedel-Crafts acylation using 4-chlorophenyl precursors and a methyl-substituted pyridine intermediate. For example, reacting 6-(4-chlorophenyl)-2-methylpyridine with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions can yield the target compound. Optimization may involve temperature control (0–5°C to prevent side reactions) and stoichiometric adjustments to enhance yield purity .

Q. How is 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one characterized spectroscopically?

Characterization involves:

- ¹H/¹³C NMR : Peaks corresponding to the methyl group (δ ~2.5 ppm in ¹H NMR), aromatic protons (δ 7.2–8.1 ppm), and ketone carbonyl (δ ~200–210 ppm in ¹³C NMR).

- HRMS : A molecular ion peak matching the exact mass (e.g., m/z 273.0652 for C₁₄H₁₂ClNO).

- IR : A strong carbonyl stretch (~1680 cm⁻¹). Consistency with reported analogs (e.g., chlorophenyl ethanones) validates the structure .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally similar derivatives (e.g., 1-(4-chlorophenyl)ethanones) exhibit antimicrobial and anticancer activity. For instance, chlorophenyl-triazole derivatives showed MIC values of 8–16 µg/mL against Staphylococcus aureus and Candida albicans in agar diffusion assays. Activity may depend on substituent positioning and electronic effects .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (XRD) resolve structural ambiguities in this compound?

XRD analysis using SHELX software (e.g., SHELXL for refinement) can determine bond lengths, angles, and packing interactions. For example, in related compounds (e.g., 1-(4-chlorophenyl)ethanones), the ketone carbonyl bond length is ~1.22 Å, and the chlorophenyl ring exhibits a dihedral angle of ~15° with the pyridine moiety. Data collection at low temperatures (123 K) improves resolution, with R factors <0.05 indicating high accuracy .

Q. What computational methods (e.g., DFT) are suitable for studying its electronic properties?

Density Functional Theory (DFT) with the B3LYP functional and 6-311G++(d,p) basis set can model electronic structure. Key findings include:

Q. How can in vitro anticancer activity be evaluated for this compound?

Standard protocols include:

- Cell lines : MCF-7 (breast cancer) or HeLa (cervical cancer) cultured in DMEM with 10% FBS.

- Dose-response assays : Incubate cells with 1–100 µM compound for 48–72 hours.

- Viability metrics : MTT or SRB assays, with IC₅₀ values compared to reference drugs (e.g., doxorubicin). Pyridine-urea analogs (e.g., compound 83) showed IC₅₀ values of ~12 µM against MCF-7, suggesting a potential scaffold for optimization .

Q. How can conflicting biological activity data across studies be resolved?

Discrepancies may arise from:

- Substituent effects : Minor structural changes (e.g., para vs. meta substituents) altering binding affinity.

- Crystallographic polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) affecting solubility and bioavailability.

- Assay variability : Normalize protocols (e.g., ATP-based luminescence vs. colorimetric assays) and include positive controls .

Q. What strategies mitigate side reactions during synthesis?

Key approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.